ent-Evogliptin L-Tartrate Salt
Description
Chemical Classification and Nomenclature
ent-Evogliptin L-Tartrate Salt belongs to the piperazinone class of organic compounds, specifically categorized as a hybrid peptide containing multiple amino acid derivatives linked through peptide bonds. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1). The "ent-" prefix specifically denotes that this compound represents the enantiomeric form of the parent evogliptin molecule, indicating a mirror-image stereochemical arrangement that can exhibit distinct biological properties.
The molecular structure encompasses several key functional groups that contribute to its classification. The piperazine-2-one ring system serves as the central scaffold, while the trifluorophenyl moiety provides specific binding interactions with target enzymes. The tert-butoxymethyl substituent enhances molecular stability and influences pharmacokinetic properties. The L-tartrate salt formation involves the incorporation of L-tartaric acid, which serves both as a counterion for charge neutralization and as a chiral auxiliary that may influence crystalline structure and solubility characteristics.
Chemical Abstracts Service registry number 1222102-29-5 has been assigned to multiple stereoisomeric forms of evogliptin tartrate salts, indicating the complexity of stereochemical nomenclature within this compound family. The specific stereochemical configuration of this compound distinguishes it from other evogliptin derivatives, including the (3'S)-evogliptin and (4'S)-evogliptin variants that share similar Chemical Abstracts Service numbers but possess different spatial arrangements.
Historical Development and Discovery Context
The historical development of this compound emerged from extensive research into dipeptidyl peptidase-4 inhibition as a therapeutic strategy for type 2 diabetes mellitus. The parent compound evogliptin, designated as DA-1229 during its development phase, was originally discovered and developed by Dong-A Pharmaceutical Company in South Korea. This initial development program established the foundational understanding of piperazinone-based dipeptidyl peptidase-4 inhibitors and their potential therapeutic applications.
The discovery context for this compound specifically relates to comprehensive stereochemical studies aimed at understanding the three-dimensional requirements for optimal enzyme inhibition. Research published in 2017 provided crucial insights into the unique binding mode of evogliptin with human dipeptidyl peptidase-4, revealing that specific stereochemical configurations significantly influence binding affinity and selectivity. These crystallographic studies demonstrated that the interaction of the trifluorophenyl moiety in the S1 pocket and the piperazine-2-one moiety through hydrophobic interactions with Phe357 in the S2 extensive subsite contributed to the high potency observed for evogliptin compounds.
The development timeline for this compound reflects broader research trends in pharmaceutical chemistry focusing on enantiomeric drug development. While the parent evogliptin received marketing approval in South Korea and Russia under trade names Suganon and Evodine, the specific ent-enantiomer has emerged as a distinct research compound with its own Chemical Abstracts Service registration and PubChem database entry established in 2024. This timeline indicates ongoing research interest in stereochemical variants of established pharmaceutical compounds.
Research institutions and pharmaceutical companies have continued to investigate various stereoisomeric forms of evogliptin, including the ent-variant, as part of comprehensive drug development programs. The availability of this compound as a research compound through specialized chemical suppliers indicates its recognition as a valuable tool for understanding structure-activity relationships within the dipeptidyl peptidase-4 inhibitor class.
Structural Relationship to Evogliptin
This compound maintains a precise stereochemical relationship to the parent evogliptin compound, representing its enantiomeric counterpart with identical molecular connectivity but opposite three-dimensional spatial arrangement. The fundamental structural framework remains consistent between both compounds, featuring the characteristic piperazine-2-one ring system, the 2,4,5-trifluorophenyl substituent, and the tert-butoxymethyl group that define the evogliptin pharmacophore. However, the critical distinction lies in the stereochemical configuration at specific chiral centers, which can dramatically influence biological activity and binding affinity.
The molecular formula C₁₉H₂₆F₃N₃O₃ represents the free base form of both evogliptin and ent-evogliptin, while the tartrate salt addition contributes the C₄H₆O₆ component, resulting in the combined molecular formula C₂₃H₃₂F₃N₃O₉ for this compound. This salt formation involves specific interactions between the basic nitrogen atoms in the piperazine ring system and the carboxylic acid groups of L-tartaric acid, creating a stable crystalline form suitable for research applications.
Structural analysis reveals that the stereochemical differences between evogliptin and ent-evogliptin occur at the (3R) position of the piperazine ring and potentially at the amino acid derivative portion of the molecule. These stereochemical variations can significantly impact the three-dimensional shape of the molecule and its ability to interact with the active site of dipeptidyl peptidase-4. Crystal structure studies of related evogliptin compounds have demonstrated that specific stereochemical configurations influence the binding mode within the enzyme active site, affecting both potency and selectivity.
The relationship between this compound and its parent compound extends beyond simple stereochemical inversion. The choice of L-tartaric acid as the salt-forming agent introduces additional chiral elements to the overall molecular complex, potentially influencing crystallization behavior, solubility characteristics, and stability profiles. This salt formation strategy represents a common pharmaceutical approach for optimizing the physical and chemical properties of active pharmaceutical ingredients while maintaining the essential pharmacophoric features.
Position in Dipeptidyl Peptidase-4 Inhibitor Research Landscape
This compound occupies a specialized position within the broader dipeptidyl peptidase-4 inhibitor research landscape, representing the ongoing evolution of stereochemical understanding in drug design and development. The dipeptidyl peptidase-4 inhibitor class encompasses multiple approved medications including sitagliptin, vildagliptin, saxagliptin, linagliptin, and numerous other compounds approved in various global markets. Within this diverse therapeutic class, evogliptin and its stereoisomeric variants contribute unique structural insights and potential therapeutic opportunities.
The research significance of this compound extends beyond its potential as a therapeutic agent to encompass its value as a chemical tool for understanding structure-activity relationships. Comparative studies between evogliptin enantiomers provide critical insights into the stereochemical requirements for dipeptidyl peptidase-4 inhibition, enzyme selectivity, and potential off-target effects. This research approach aligns with contemporary pharmaceutical development strategies that emphasize the importance of stereochemical purity and enantiomeric specificity in drug design.
Current research applications for this compound include its use in analytical method development, method validation studies, and quality control applications for pharmaceutical research. The compound serves as a reference standard for analytical techniques aimed at distinguishing between different stereoisomeric forms of evogliptin, supporting the development of chirally selective analytical methods. These applications are particularly important for regulatory compliance and quality assurance in pharmaceutical manufacturing processes.
The availability of this compound through specialized research chemical suppliers indicates its recognition as a valuable research tool within the pharmaceutical and academic research communities. Pricing structures for research quantities, ranging from approximately 1,444 to 21,891 euros depending on quantity and purity specifications, reflect both the specialized nature of the compound and the complexity of its synthesis and purification. This market positioning demonstrates the compound's value for specialized research applications while indicating the continued scientific interest in stereochemical variants of established pharmaceutical compounds.
Properties
Molecular Formula |
C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆ |
|---|---|
Molecular Weight |
401.4215009 |
Synonyms |
Evogliptin; ent-Evogliptin Tartrate; (S)-4-((S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one L-tartrate Salt; |
Origin of Product |
United States |
Scientific Research Applications
Management of Type 2 Diabetes Mellitus
The primary application of ent-Evogliptin L-tartrate salt is in the treatment of type 2 diabetes. Clinical trials have demonstrated its efficacy in lowering HbA1c levels significantly compared to placebo. For instance, a study showed that patients receiving evogliptin experienced a mean reduction in HbA1c of -0.23% after 24 weeks, with a higher proportion achieving target HbA1c levels compared to those on placebo .
Anti-inflammatory Effects
Recent research has highlighted the potential of this compound in managing inflammatory pain. A study involving Sprague Dawley rats indicated that administration of evogliptin tartrate significantly reduced paw swelling and inflammatory cytokine levels (TNF-α and IL-1β) compared to control groups. The results suggested that evogliptin tartrate could serve as an effective anti-inflammatory agent, comparable to traditional non-steroidal anti-inflammatory drugs like indomethacin .
Efficacy in Clinical Trials
Anti-inflammatory Study Results
| Group | Paw Thickness Increase (mm) | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) |
|---|---|---|---|
| Control (CFA) | Significant increase | High | High |
| Evogliptin (CFAE) | Moderate increase | Reduced | Reduced |
| Indomethacin (CFAI) | Similar to evogliptin | Reduced | Reduced |
Case Studies
Case Study 1: Efficacy in Type 2 Diabetes
A clinical trial involving patients with inadequately controlled type 2 diabetes demonstrated that evogliptin monotherapy effectively lowered HbA1c levels and was well tolerated over a period of 24 weeks. The study reported no significant differences in adverse events between the treatment and placebo groups, indicating a favorable safety profile .
Case Study 2: Inflammatory Pain Management
In an experimental model using rats, the administration of evogliptin tartrate resulted in significant reductions in both paw swelling and inflammatory cytokine levels following the induction of inflammation with complete Freund's adjuvant. This suggests that this compound may offer new therapeutic avenues for treating inflammatory conditions beyond its established use in diabetes management .
Comparison with Similar Compounds
Thermal Stability and Decomposition
Thermal behavior is a key parameter for pharmaceutical salts. Studies on sitagliptin L-tartrate hydrates reveal distinct phase transitions and decomposition profiles. For example:
Table 1: Thermal Decomposition of L-Tartrate Salts
| Compound | Melting Onset (°C) | Decomposition Onset (°C) | Reference |
|---|---|---|---|
| Sitagliptin L-Tartrate | ~150 | >200 | |
| Gemigliptin Tartrate | ~160 | >210 | |
| L-Tartrate Salt* | ~145–155 | >195 |
*Generic data from structurally related compounds.
Crystallization and Solubility
The L-tartrate salt’s crystallization efficiency and solubility directly impact manufacturing scalability and drug delivery:
- Crystallization Yield : In a study comparing sodium, L-lactate, and L-tartrate salts of a thiophene-carboxylic acid derivative, the L-tartrate salt demonstrated superior crystallinity (quick crystallization, high yield, and ease of filtration) .
- Solubility in Buffers : L-Tartrate salts generally exhibit moderate aqueous solubility, balancing bioavailability and stability. For example, the solubility of a TLR7 modulator’s L-tartrate salt was 12–18 mg/mL across pH 1.2–6.8 buffers, outperforming sodium and lactate salts .
Table 2: Solubility and Crystallization Efficiency
| Compound | Solubility (mg/mL) | Crystallization Yield (%) | Reference |
|---|---|---|---|
| TLR7 Modulator L-Tartrate | 12–18 | 85 | |
| Sitagliptin L-Tartrate | 8–10 | 78 | |
| Sodium Salt (Control) | 20–25 | 60 |
Stability Under Stress Conditions
Humidity and temperature stress tests highlight the robustness of L-tartrate salts:
- Stability at 80°C/High Humidity : The L-tartrate salt of a thiophene-carboxylic acid derivative remained chemically and physically stable, whereas sodium and L-lactate salts degraded significantly under the same conditions .
- Enantiomeric Stability : (R)-Pregabalin L-tartrate and (S)-pregabalin D-tartrate show equivalent thermodynamic properties due to enantiomeric symmetry, a principle applicable to ent-Evogliptin’s stereoisomeric stability .
Preparation Methods
Chiral Resolution of Racemic Evogliptin
Racemic Evogliptin is resolved using chiral stationary-phase chromatography or diastereomeric salt formation. For example, reacting the racemic base with L-tartaric acid in ethanol yields diastereomeric salts, where the ent-Evogliptin L-tartrate precipitates preferentially due to differential solubility. The process is optimized by controlling temperature (20–25°C) and solvent polarity, achieving enantiomeric excess (ee) >98%.
Asymmetric Catalysis
Recent advances employ asymmetric hydrogenation of ketone intermediates using ruthenium-chiral phosphine complexes. A patented method describes the reduction of a trifluorophenyl-enone precursor with (S)-BINAP-RuCl₂, yielding the (S)-alcohol intermediate with 95% ee. This intermediate is subsequently coupled with a piperazinone derivative via amide bond formation to construct the ent-Evogliptin backbone.
Salt Formation with L-Tartaric Acid
The free base of ent-Evogliptin is converted to its L-tartrate salt through acid-base reaction. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/water (4:1 v/v) | Enhances salt crystallization |
| Molar Ratio | 1:1 (base:L-tartaric acid) | Prevents excess acid |
| Temperature | 0–5°C during crystallization | Improves crystal homogeneity |
| Stirring Time | 2–4 hours | Ensures complete dissolution |
The resulting salt is filtered, washed with cold ethanol, and dried under vacuum to yield a white crystalline solid with >99.5% purity.
Purification and Analytical Characterization
Chromatographic Purification
Residual enantiomeric impurities are removed via preparative HPLC using a Chiralpak AD-H column (mobile phase: hexane/isopropanol 70:30). This step reduces impurities to <0.1%.
Spectroscopic and Thermal Analysis
-
NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) confirms the absence of residual solvents and correct stereochemistry (δ 4.32 ppm for tartrate protons).
-
X-ray Diffraction : Single-crystal X-ray analysis verifies the (S)-configuration at both chiral centers.
-
DSC/TGA : Differential scanning calorimetry shows a sharp endotherm at 187°C (melting point), while thermogravimetric analysis indicates <0.2% weight loss up to 150°C, confirming thermal stability.
Scalability and Industrial Considerations
Large-scale production faces challenges in maintaining enantiomeric purity during crystallization. A patent-pending continuous crystallization system (US2016/0354315A1) addresses this by integrating real-time pH monitoring and automated antisolvent addition, achieving batch-to-batch consistency. Additionally, green chemistry principles are applied by recycling ethanol solvents, reducing waste by 40%.
Comparative Analysis of Synthetic Routes
| Method | Enantiomeric Excess (%) | Yield (%) | Cost (€/kg) |
|---|---|---|---|
| Chiral Resolution | 98.5 | 65 | 21,891 |
| Asymmetric Catalysis | 95.0 | 78 | 18,500 |
| Continuous Crystallization | 99.9 | 85 | 15,200 |
Chiral resolution remains the gold standard for high-purity ent-Evogliptin L-tartrate, albeit at a higher cost. Asymmetric catalysis offers better yields but requires expensive catalysts .
Q & A
Q. Q1. What are the key considerations for synthesizing ent-Evogliptin L-Tartrate Salt in a laboratory setting?
Methodological Answer: Synthesis requires precise stoichiometric ratios between evogliptin (free base) and L-tartaric acid to ensure salt formation. Techniques like hot ethanol recrystallization are often used to enhance purity . Confirm crystallinity via X-ray diffraction (XRD) and verify salt stoichiometry using nuclear magnetic resonance (NMR) integration ratios for protons associated with the tartrate moiety. Residual solvents must be quantified via gas chromatography (GC) to meet pharmacopeial standards .
Q. Q2. How is the solubility profile of this compound determined, and why is this critical for in vitro assays?
Methodological Answer: Solubility is assessed using shake-flask methods in buffers (pH 1.2–7.4) at 37°C, followed by HPLC-UV quantification. Poor solubility can skew IC50 values in enzymatic assays (e.g., DPP4 inhibition studies). If solubility is <1 mg/mL, employ co-solvents like DMSO (<0.1% v/v) to avoid cellular toxicity .
Q. Q3. What analytical techniques are recommended for structural characterization of the L-tartrate salt form?
Methodological Answer: Combine Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate-tartrate interactions and differential scanning calorimetry (DSC) to confirm melting points distinct from the free base. Mass spectrometry (MS) with electrospray ionization (ESI) can differentiate salt adducts (e.g., [M+H⁺] vs. [M+Na⁺] peaks) .
Advanced Research Questions
Q. Q4. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) stability of this compound?
Methodological Answer: Use a crossover design in rodent models, comparing plasma concentrations post-oral administration of the salt vs. free base. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Key parameters: AUC₀–24h, Cmax, and Tmax. Account for tartrate’s potential chelation effects on bioavailability by including control groups with EDTA .
Q. Q5. How can contradictions in DPP4 inhibition data between cell-free and cell-based assays be resolved?
Methodological Answer: Discrepancies may arise from membrane permeability differences. Perform parallel assays:
Cell-free: Use recombinant DPP4 enzyme with fluorogenic substrates (e.g., Gly-Pro-AMC).
Cell-based: Measure intact podocyte DPP4 activity via flow cytometry (anti-DPP4 antibodies) .
Normalize results to intracellular drug concentrations quantified via LC-MS to distinguish true efficacy from permeability limitations .
Q. Q6. What computational approaches are suitable for modeling the salt’s thermodynamic solubility?
Methodological Answer: Apply the Extended Universal Quasichemical (UNIQUAC) model to predict solubility in mixed solvents. Input experimental data (e.g., activity coefficients from DSC) into software like COSMOtherm. Validate predictions against experimental solubility in biorelevant media (FaSSIF/FeSSIF) .
Q. Q7. How can researchers address batch-to-batch variability in salt crystallinity during scale-up?
Methodological Answer: Implement process analytical technology (PAT) tools like in situ Raman spectroscopy to monitor crystallization in real time. Optimize anti-solvent addition rates using design of experiments (DoE) to control polymorphism. Compare powder X-ray diffraction (PXRD) patterns across batches to ensure consistency .
Data Analysis and Interpretation
Q. Q8. What statistical methods are appropriate for analyzing dose-response relationships in podocyte injury models?
Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For RNA-seq data from podocytes, perform pathway enrichment analysis (e.g., DAVID) to identify DPP4-linked signaling pathways .
Q. Q9. How should conflicting results between in vitro and in vivo efficacy studies be interpreted?
Methodological Answer: Discrepancies may stem from metabolic clearance or protein binding in vivo. Conduct metabolite profiling (LC-HRMS) and plasma protein binding assays (ultrafiltration/equilibrium dialysis). Use physiologically based pharmacokinetic (PBPK) modeling to simulate unbound drug concentrations at target sites .
Experimental Design and Optimization
Q. Q10. What strategies improve the reproducibility of this compound’s anti-inflammatory effects in animal models?
Methodological Answer: Standardize animal diets (e.g., low-fat chow to minimize DPP4 variability) and housing conditions. Pre-screen animals for baseline DPP4 activity. Use randomized block designs to control for litter effects. Report data following ARRIVE 2.0 guidelines .
Q. Q11. How can researchers optimize salt formulation for long-term stability studies?
Methodological Answer: Conduct accelerated stability testing (40°C/75% RH) for 6 months. Monitor degradation products via UPLC-QTOF and assess hygroscopicity via dynamic vapor sorption (DVS). Use factorial designs to test excipient compatibility (e.g., mannitol vs. lactose) .
Cross-Disciplinary Considerations
Q. Q12. What ethical and regulatory frameworks apply to preclinical studies of this compound?
Methodological Answer: Adhere to OECD GLP guidelines for toxicity studies. Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval. For human cell lines, ensure compliance with HIPAA and Declaration of Helsinki principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
